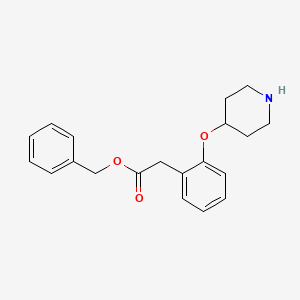
Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters are commonly used in various industrial applications due to their unique chemical properties and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate typically involves the reaction of 2-piperidin-4-yloxyphenylacetic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as halides or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate has several scientific research applications across different fields:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound can be utilized as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate exerts its effects depends on its specific application. For example, in biochemical assays, the compound may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate can be compared with other similar compounds, such as Benzyl acetate, Benzyl benzoate, and Piperidine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, Benzyl acetate is commonly used as a fragrance, while Benzyl benzoate is used as an insect repellent. Piperidine derivatives, on the other hand, are often used in pharmaceuticals and organic synthesis.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 2-(2-piperidin-4-yloxyphenyl)acetate |
InChI |
InChI=1S/C20H23NO3/c22-20(23-15-16-6-2-1-3-7-16)14-17-8-4-5-9-19(17)24-18-10-12-21-13-11-18/h1-9,18,21H,10-15H2 |
InChI Key |
DZSDPKWZWNSOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















